4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-5-3-4-13-8(5)7-6(2)9(10)12-11-7/h3-4H,1-2H3,(H3,10,11,12) |
InChI Key |
QNLOLWIEGGEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ primarily in the substituent at the 3-position of the pyrazole ring. This variation significantly impacts physicochemical properties, spectroscopic behavior, and biological activity.
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Computational Insights
NMR Chemical Shifts :
- Substituents influence electron density distribution. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () showed tautomerism-dependent shifts, with DFT calculations (B3LYP functional) accurately predicting ¹H/¹³C NMR spectra .
- The 3-methylfuran group in the target compound may induce deshielding effects on adjacent protons due to electron-withdrawing oxygen, contrasting with thienyl’s sulfur-related shielding .
- Tautomerism: Pyrazole-amine derivatives often exhibit tautomerism. In 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, enolic and keto forms were computationally validated, with methyl groups stabilizing specific tautomers .
Physicochemical and Industrial Considerations
Solubility and Purity :
Stability :
- Hydrochloride salts (e.g., 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride , ) enhance stability for storage but may affect bioavailability .
Biological Activity
4-Methyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine is a compound with notable biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 177.20 g/mol. The structural features include:
- Methyl group at the 4-position
- 3-Methylfuran-2-yl substituent at the 3-position
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Methylfuran-2-YL)-1H-pyrazol-5-amine | Lacks methyl group at the 4-position | Different substitution pattern affects reactivity |
| 4-Methyl-3-(Furan-2-YL)-1H-pyrazol-5-amine | Lacks methyl group on the furan ring | Alters biological activity potential |
| 4-Methyl-3-(5-Methylthiophen-2-YL)-1H-pyrazol-5-amino | Contains thiophene instead of furan | Different electronic properties may influence activity |
The unique substitution pattern significantly influences its chemical reactivity and biological activity compared to similar compounds .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains. The exact mechanisms are still under investigation, but it is believed that the compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been hypothesized that the pyrazole ring structure could interact with inflammatory mediators, potentially reducing inflammation in various models.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For example, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The compound's ability to induce apoptosis in cancer cells has been a focal point of research .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated its effect on MCF-7 cells, revealing an IC50 value in the sub-micromolar range, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another study assessed its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA/RNA : Potential interactions with nucleic acids may lead to disruptions in replication or transcription processes.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The choice of synthetic route can influence yield and purity, which are critical for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
